molecular formula C20H20N2O2 B11365128 N-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11365128
M. Wt: 320.4 g/mol
InChI Key: SWTZJJARDZHUSO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of two dimethylphenyl groups attached to an oxazole ring, which is further substituted with a carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine The resulting intermediate is then cyclized using a suitable reagent like phosphorus oxychloride to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with new functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of two dimethylphenyl groups and the oxazole ring contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O2/c1-12-5-8-17(15(4)9-12)21-20(23)18-11-19(24-22-18)16-7-6-13(2)14(3)10-16/h5-11H,1-4H3,(H,21,23)

InChI Key

SWTZJJARDZHUSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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